Cas no 1601900-17-7 (1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid)

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid is a functionalized cycloheptane derivative featuring a methoxy group and a carboxylic acid moiety on the same carbon, along with two methyl substituents at the 4-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups enhances its reactivity in selective transformations, such as esterifications or amide couplings. The rigid cycloheptane backbone contributes to controlled stereochemistry, while the dimethyl substitution improves stability. Its balanced polarity also facilitates solubility in both organic and aqueous media, broadening its utility in synthetic applications.
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid structure
1601900-17-7 structure
Product Name:1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid
CAS No:1601900-17-7
MF:C11H20O3
MW:200.274703979492
MDL:MFCD30283869
CID:5611845
PubChem ID:116769443
Update Time:2025-08-03

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-3512643
    • 1601900-17-7
    • 1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid
    • 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid
    • MDL: MFCD30283869
    • Inchi: 1S/C11H20O3/c1-10(2)5-4-6-11(14-3,8-7-10)9(12)13/h4-8H2,1-3H3,(H,12,13)
    • InChI Key: HWFBPXKHGOJRNP-UHFFFAOYSA-N
    • SMILES: O(C)C1(C(=O)O)CCCC(C)(C)CC1

Computed Properties

  • Exact Mass: 200.14124450g/mol
  • Monoisotopic Mass: 200.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.5Ų

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid Pricemore >>

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Additional information on 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid

1-Methoxy-4,4-Dimethylcycloheptane-1-Carboxylic Acid: A Comprehensive Overview

1-Methoxy-4,4-Dimethylcycloheptane-1-Carboxylic Acid, also known by its CAS number 1601900-17-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the chemical characteristics, synthesis methods, and recent advancements in research related to this compound.

The molecular structure of 1-Methoxy-4,4-Dimethylcycloheptane-1-Carboxylic Acid is characterized by a cycloheptane ring with specific substituents. The presence of a methoxy group (-OCH3) at position 1 and two methyl groups (-CH3) at position 4 imparts unique electronic and steric properties to the molecule. These features make it a valuable component in the development of advanced materials and pharmaceuticals. Recent studies have highlighted its role in enhancing the stability and bioavailability of drug molecules, making it a promising candidate for medicinal chemistry applications.

One of the key areas of research involving CAS No. 1601900-17-7 is its synthesis methodology. Traditional synthetic routes often involve multi-step reactions with varying yields. However, recent advancements have introduced more efficient methods, such as microwave-assisted synthesis and catalytic cross-coupling reactions. These innovations have not only improved the yield but also reduced the environmental footprint of the production process. For instance, a study published in *Green Chemistry* demonstrated that the use of palladium catalysts significantly accelerated the formation of this compound while minimizing waste generation.

The application of 1-Methoxy-4,4-Dimethylcycloheptane-1-Carboxylic Acid extends beyond pharmaceuticals. It has been explored as a precursor for high-performance polymers and coatings due to its ability to form strong intermolecular bonds. Researchers at the University of Cambridge reported that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical strength. Such findings underscore its potential in aerospace and automotive industries where durable materials are critical.

In addition to its industrial applications, CAS No. 1601900-17-7 has shown promise in biotechnology. Its ability to act as a chiral inducer in asymmetric catalysis has been leveraged to produce enantiomerically pure compounds, which are essential for drug discovery. A team at Stanford University utilized this compound to develop a novel catalyst system that achieved unprecedented enantioselectivity in aldol reactions. This breakthrough has opened new avenues for synthesizing complex organic molecules with high precision.

The environmental impact of 1-Methoxy-4,4-Dimethylcycloheptane-1-Carboxylic Acid is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is crucial. Recent studies conducted by the European Chemicals Agency (ECHA) indicate that under specific conditions, this compound undergoes rapid biodegradation without leaving harmful residues. This data supports its safe use in eco-friendly manufacturing processes.

In conclusion, CAS No. 1601900-17-7, or 1-Methoxy-4,4-Dimethylcycloheptane-1-Carboxylic Acid, stands out as a versatile compound with diverse applications across multiple disciplines. From improving drug delivery systems to advancing material science, its contributions are both significant and multifaceted. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations.

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